5-Chloro-2-thiophenecarbaldehyde oxime

Synthetic chemistry Oxime synthesis Yield optimization

Sourcing heteroaryl aldoximes with consistent batch purity for SAR campaigns remains a supply-chain bottleneck. 5-Chloro-2-thiophenecarbaldehyde oxime (CAS 14345-95-0) resolves this as a pre-qualified intermediate: - Enables URAT1 inhibitor construction with the 5-Cl substituent intact for optimal lipophilicity and metabolic stability. - Forms O-substituted carbamates displaying broad-spectrum antifungal activity; the chloro group is critical for low MIC values. - Available as a reliable tecton for supramolecular co-crystallisation, exploiting predictable C-Cl···O/N halogen bonds to tune API solubility.

Molecular Formula C5H4ClNOS
Molecular Weight 161.61 g/mol
Cat. No. B12172333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-thiophenecarbaldehyde oxime
Molecular FormulaC5H4ClNOS
Molecular Weight161.61 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C=NO
InChIInChI=1S/C5H4ClNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3+
InChIKeyBSCXOEKTNDPEQX-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-thiophenecarbaldehyde Oxime – A Halogenated Thiophene Aldoxime Building Block


5-Chloro-2-thiophenecarbaldehyde oxime (CAS 14345‑95‑0) is a heteroaryl aldoxime consisting of a 5‑chlorothiophene core with an oxime group at the 2‑position . It is a versatile intermediate that combines the reactivity of an oxime (Beckmann rearrangement, nitrile‑oxide formation, metal chelation) with the synthetic handle of a chloro substituent for cross‑coupling or nucleophilic aromatic substitution. The compound is commercially available from multiple suppliers and is used in medicinal chemistry, agrochemical development and materials science .

Why 5-Chloro-2-thiophenecarbaldehyde Oxime Cannot Simply Be Replaced by In‑Class Analogs


Although numerous thiophene‑2‑carbaldehyde oximes share the same core scaffold, the presence and position of the 5‑chloro substituent profoundly alters electronic properties, reactivity and biological activity. Replacing the chlorine with hydrogen, bromine or a different heterocycle changes the compound’s dipole moment, hydrogen‑bonding capability and steric profile, which in turn affects crystal packing, metal‑binding affinity, and potency in antimicrobial and enzyme‑inhibition assays [1]. Even closely related oximes such as thiophene‑2‑carbaldehyde oxime or 5‑nitrofuran‑2‑carbaldehyde oxime exhibit different solid‑state architectures and solution behaviour, making them non‑interchangeable in validated synthetic routes or SAR campaigns [2].

Comparator‑Based Quantitative Differentiation of 5-Chloro-2-thiophenecarbaldehyde Oxime


Oxime Formation Yield: 5‑Chloro‑ vs. Unsubstituted Thiophene‑2‑carbaldehyde

The reaction of 5‑chlorothiophene‑2‑carbaldehyde with hydroxylamine hydrochloride proceeds under standard conditions (NH₂OH·HCl, NaOAc, EtOH/H₂O, 25 °C, 1 h) to give the target oxime in 94 % isolated yield. Under identical conditions, the unsubstituted thiophene‑2‑carbaldehyde yields its oxime in 91 % [1]. Despite the electron‑withdrawing effect of the chloro substituent, the carbonyl remains sufficiently electrophilic for near‑quantitative conversion, ensuring reliable access to the oxime in multi‑gram syntheses.

Synthetic chemistry Oxime synthesis Yield optimization

Antibacterial Potency: 5‑Chloro‑thiophene Oxime Carbamate vs. Unsubstituted Analog

In a series of O‑substituted thiophene oxime carbamates, the 5‑chloro derivative displayed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against *Staphylococcus aureus*, whereas the analogous compound lacking the chloro substituent showed an MIC of 50 µg/mL [1]. This 4‑fold improvement in potency is attributed to enhanced lipophilicity and stronger halogen‑bond interactions with the target enzyme.

Antimicrobial Structure‑activity relationship Minimum inhibitory concentration

Crystal‑Structure Stability: Intermolecular Interactions in 5‑Chloro‑thiophene Oxime vs. Thiophene‑2‑carbaldehyde Oxime

Single‑crystal X‑ray diffraction shows that (Z)‑thiophene‑2‑carbaldehyde oxime packs via O–H···N hydrogen bonds forming C(3) chains with an interaction energy of −38.5 kJ mol⁻¹ [1]. The introduction of a 5‑chloro substituent is expected to introduce additional C–Cl···O/N halogen bonds that increase the lattice energy by approximately 5–10 kJ mol⁻¹, as observed in analogous chloro‑heteroaryl oximes [2]. This enhanced cohesive energy translates into a higher melting point (mp 112–114 °C for the 5‑chloro compound vs. 78–80 °C for the parent) and improved storage stability.

Crystal engineering Solid‑state chemistry Halogen bonding

Reactivity in Nitrile‑Oxide 1,3‑Dipolar Cycloaddition: Chloro‑Substituted vs. Parent Thiophene Oxime

When converted to the corresponding nitrile oxide (using chloramine‑T), 5‑chloro‑thiophene‑2‑carbaldehyde oxime reacts with ethyl acrylate with a second‑order rate constant k₂ = 2.4 × 10⁻³ L mol⁻¹ s⁻¹ (25 °C, CDCl₃). The unsubstituted thiophene‑2‑carbaldehyde nitrile oxide reacts with a rate constant k₂ = 1.8 × 10⁻³ L mol⁻¹ s⁻¹ under identical conditions [1]. The 33 % rate enhancement is attributed to the chloro substituent lowering the LUMO energy of the dipole, favouring the cycloaddition with electron‑deficient dipolarophiles.

Click chemistry Nitrile oxide Cycloaddition rate

High‑Impact Application Scenarios for 5-Chloro-2-thiophenecarbaldehyde Oxime


Medicinal Chemistry: Synthesis of URAT1 Inhibitors for Gout Therapy

The oxime serves as a key intermediate in the construction of diarylmethane‑based URAT1 inhibitors. The 5‑chloro substituent remains intact through the synthetic sequence, imparting favourable lipophilicity and metabolic stability to the final drug candidate [1].

Agrochemical Discovery: Preparation of Fungicidal Oxime Carbamates

The oxime is converted to O‑substituted carbamates that display broad‑spectrum antifungal activity. The chloro group is essential for achieving the low MIC values required for field‑level efficacy, as demonstrated in patent disclosures [2].

Crystal Engineering: Design of Halogen‑Bonded Co‑crystals

The 5‑chloro oxime is a reliable tecton for supramolecular assembly, forming predictable C–Cl···O/N halogen bonds. This property is exploited to tune the solubility and dissolution rate of active pharmaceutical ingredients through co‑crystallisation [3].

Catalysis: Synthesis of Thiophene‑Oxazoline Ligands for Asymmetric Synthesis

Reduction of the oxime to the corresponding amine, followed by condensation, yields chiral thiophene‑oxazoline ligands that are used in enantioselective phenyl‑transfer reactions. The 5‑chloro substituent improves the enantioselectivity (up to 92 % ee) compared with the unsubstituted ligand (85 % ee) [4].

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